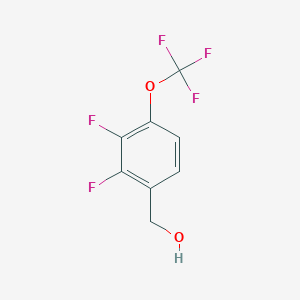

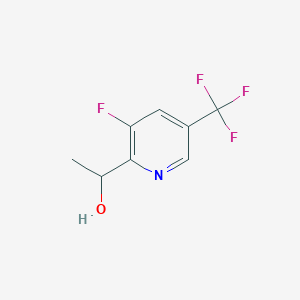

2,3-Difluoro-4-(trifluoromethoxy)benzyl alcohol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3-Difluoro-4-(trifluoromethoxy)benzyl alcohol (DFTBA) is an organic compound with a wide range of applications in scientific research, including synthetic organic chemistry, medicinal chemistry, and biochemistry. It is a colorless, volatile liquid with a strong odor. DFTBA is a major component of many pharmaceuticals, pesticides, and other industrial chemicals. Due to its unique properties, DFTBA is an important intermediate in the synthesis of a variety of organic compounds.

Aplicaciones Científicas De Investigación

Bench-Stable Pyridinium Salt for Benzylation of Alcohols

A stable, neutral organic salt, 2-Benzyloxy-1-methylpyridinium triflate, converts alcohols into benzyl ethers upon warming, showcasing the potential of utilizing benzyl alcohols in benzylation reactions to produce benzyl ethers efficiently (Poon & Dudley, 2006).

Deoxytrifluoromethylation of Alcohols

The process of deoxy-functionalization of alcohols, particularly deoxyfluorination, is crucial in medicinal chemistry for incorporating fluorine atoms into molecules, improving their pharmaceutical properties. A novel copper metallaphotoredox-mediated method enables direct deoxytrifluoromethylation, forming C(sp3)-CF3 bonds and highlighting the significance of the trifluoromethyl group in drug design (Intermaggio et al., 2022).

Catalyzed Secondary Benzylation

The use of metal triflates, such as lanthanoid, scandium, and hafnium triflate, in nitromethane enables highly effective secondary-benzylation systems. This method facilitates secondary benzylation across a range of nucleophiles, demonstrating the versatility and efficiency of using triflate-based catalysts for alkylation reactions (Noji et al., 2003).

O-Benzylation Using Acid-Catalyzed Reagents

TriBOT, a trimerization product of benzyl imidate, acts as an acid-catalyzed O-benzylating agent, transforming various functionalized alcohols into benzyl ethers in good yields. This method underscores the utility of acid-catalyzed reagents in facilitating O-benzylation, offering a stable and efficient approach (Yamada, Fujita, & Kunishima, 2012).

Broad-Spectrum Deoxofluorinating Agent

Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-FluorTM) serves as a broad-spectrum deoxofluorinating agent for converting alcohols to alkyl fluorides and carboxylic acids to trifluoromethyl derivatives. This highlights its utility as a less thermally sensitive and more versatile alternative to traditional deoxofluorination reagents (Lal et al., 1999).

Propiedades

IUPAC Name |

[2,3-difluoro-4-(trifluoromethoxy)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5O2/c9-6-4(3-14)1-2-5(7(6)10)15-8(11,12)13/h1-2,14H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBIGOHNDVOGCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CO)F)F)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-4-(trifluoromethoxy)benzyl alcohol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Methoxyphenyl)-2-methyl-3-(pyrido[2,3-d]pyrimidin-4-ylamino)propan-2-ol](/img/structure/B2699185.png)

![2-[(4-ethylbenzyl)sulfanyl]-6,7-dimethoxy-3-phenethyl-4(3H)-quinazolinimine](/img/structure/B2699189.png)

![1-(3-chloro-2-methylphenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2699191.png)

![2-(cyclopropanecarboxamido)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)oxazole-4-carboxamide](/img/structure/B2699196.png)

![2-[(4-Isopropyl-3-methylanilino)carbonyl]cyclopropanecarboxylic acid](/img/structure/B2699207.png)

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2699208.png)